molecular formula C13H8BrN3O5 B11029509 N-(4-bromophenyl)-3,5-dinitrobenzamide

N-(4-bromophenyl)-3,5-dinitrobenzamide

Cat. No.: B11029509
M. Wt: 366.12 g/mol
InChI Key: CQCPYARFOSCAGX-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3,5-dinitrobenzamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a benzamide group substituted with two nitro groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3,5-dinitrobenzamide typically involves a multi-step process:

    Nitration of Benzamide: Benzamide is first nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the 3 and 5 positions.

    Bromination: The nitrated benzamide is then subjected to bromination using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to attach the bromine atom to the phenyl ring.

    Coupling Reaction: Finally, the brominated and nitrated benzamide is coupled with an appropriate amine under suitable conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.

    Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation Reactions: The compound can be oxidized under strong oxidative conditions, although this is less common due to the stability of the nitro groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized forms of the benzamide or phenyl ring, depending on the conditions.

Scientific Research Applications

Chemistry

N-(4-bromophenyl)-3,5-dinitrobenzamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

Biology

In biological research, this compound can be used to study the effects of nitro and bromine substituents on biological activity. It may serve as a model compound in the development of new pharmaceuticals or agrochemicals.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-bromophenyl)-3,5-dinitrobenzamide exerts its effects depends on its specific application. In chemical reactions, the electron-withdrawing nature of the nitro groups and the electron-donating properties of the bromine atom influence its reactivity. In biological systems, the compound may interact with proteins or enzymes, affecting their function through binding or inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-3,5-dinitrobenzamide is unique due to the specific combination of bromine and nitro groups, which confer distinct electronic and steric properties. These differences can significantly impact its reactivity and interactions compared to similar compounds with different substituents.

Properties

Molecular Formula

C13H8BrN3O5

Molecular Weight

366.12 g/mol

IUPAC Name

N-(4-bromophenyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C13H8BrN3O5/c14-9-1-3-10(4-2-9)15-13(18)8-5-11(16(19)20)7-12(6-8)17(21)22/h1-7H,(H,15,18)

InChI Key

CQCPYARFOSCAGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Br

Origin of Product

United States

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